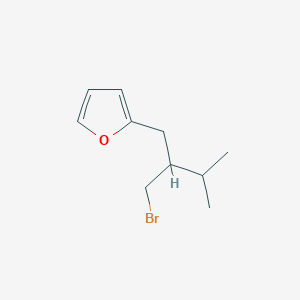
2-(2-(Bromomethyl)-3-methylbutyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Bromomethyl)-3-methylbutyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a bromomethyl group and a methylbutyl chain Furans are heterocyclic aromatic compounds with a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)furan typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate can then be further modified to introduce the furan ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and cyclization reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-3-methylbutyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-(2-(Bromomethyl)-3-methylbutyl)furan has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections due to its furan ring.
Materials Science: The compound can be used in the synthesis of polymers and resins with unique properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions involving furan derivatives.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)furan depends on its specific application. In medicinal chemistry, the furan ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)furan: A simpler analog with only a bromomethyl group attached to the furan ring.
2-(2-(Bromomethyl)-3-methylbutyl)thiophene: A thiophene analog with a sulfur atom in place of the oxygen in the furan ring.
5-(Bromomethyl)furfural: A furan derivative with a formyl group and a bromomethyl group.
Uniqueness
2-(2-(Bromomethyl)-3-methylbutyl)furan is unique due to the presence of both a bromomethyl group and a methylbutyl chain, which can impart distinct reactivity and properties compared to simpler furan derivatives. This makes it a versatile intermediate for the synthesis of more complex molecules.
Properties
Molecular Formula |
C10H15BrO |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-3-methylbutyl]furan |
InChI |
InChI=1S/C10H15BrO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
SGIJEMMXZQGETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


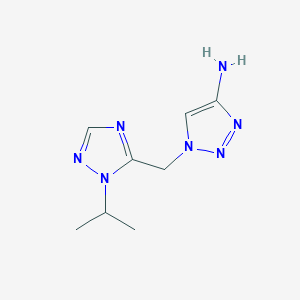
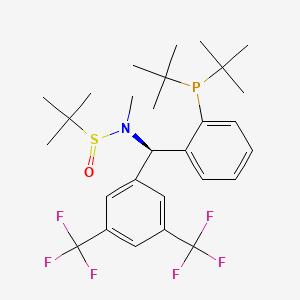
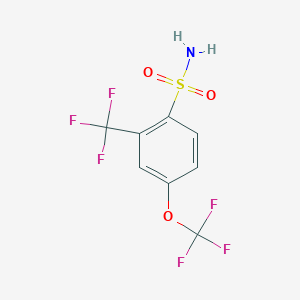
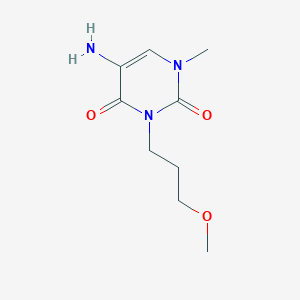
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
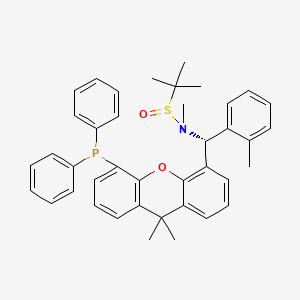
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)
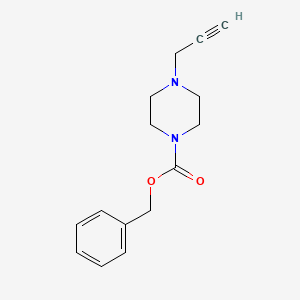
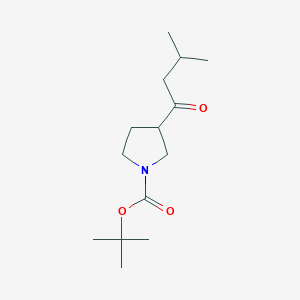
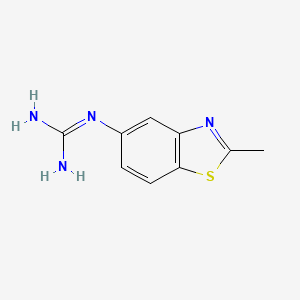
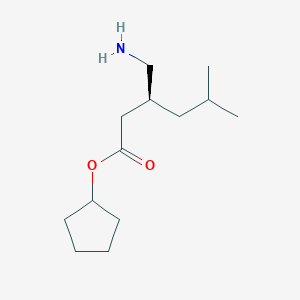
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)


